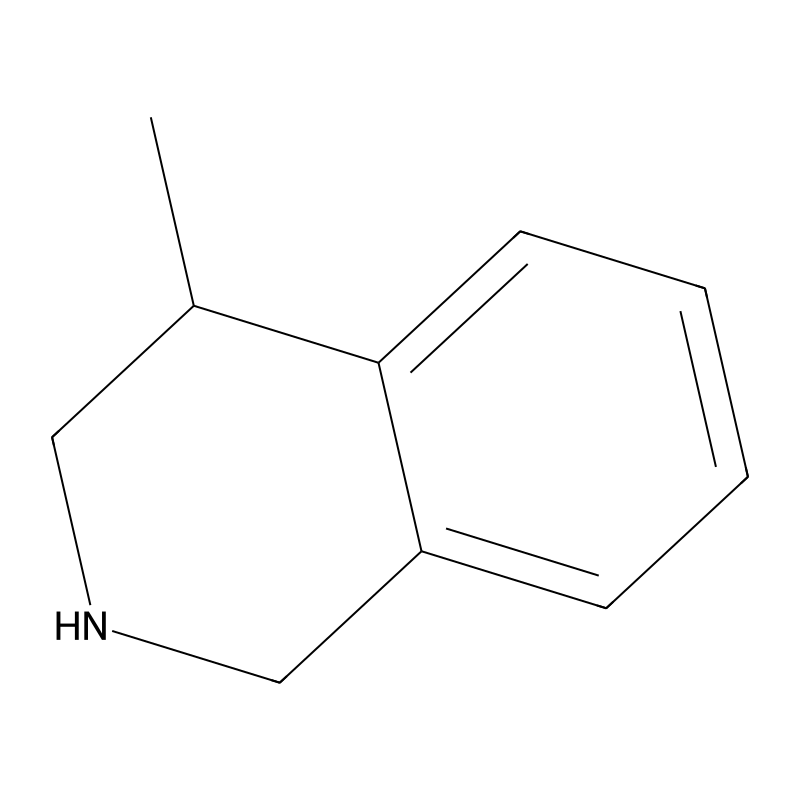

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .

Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .

Neuropharmacology

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on dopaminergic neurons .

Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and tetrahydroisoquinoline were directly compared .

Results or Outcomes: The studies suggest that tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tetrahydroisoquinoline in high doses .

Biological Activities

Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .

Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .

Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .

Neuroprotective Activity

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .

Antidepressant Activity

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates antidepressant activity .

Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline were directly compared .

Results or Outcomes: The studies suggest that 1-Methyl-1,2,3,4-tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1-Methyl-1,2,3,4-tetrahydroisoquinoline in high doses .

Parkinsonism-Preventing Substance

Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates parkinsonism-preventing activity .

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its chemical formula is C10H13N, and it features a methyl group attached to the nitrogen atom in the isoquinoline structure. This compound is characterized by its unique bicyclic framework, which is significant in medicinal chemistry due to its role as a precursor for various bioactive molecules.

Research suggests 4-Me-THIQ might play a role in some biological processes. Studies have shown it to exhibit weak inhibitory activity on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters []. However, the specific mechanism of action and its physiological significance require further investigation.

Another notable reaction includes the α-amidoalkylation, which allows for the efficient formation of 4-substituted tetrahydroisoquinolines . Additionally, various synthetic pathways have been explored, including multi-component reactions involving aromatic aldehydes and other reagents .

4-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. The compound shows promise in treating conditions like Parkinson's disease and depression due to its interaction with dopaminergic pathways . Furthermore, it has been identified as a potential anticonvulsant agent .

Several synthesis methods have been developed for 4-Methyl-1,2,3,4-tetrahydroisoquinoline:

- Pictet–Spengler Reaction: Involves the condensation of an amine with an aldehyde in the presence of a Lewis acid.

- α-Amidoalkylation: A method that allows for the introduction of substituents at the 4-position of the tetrahydroisoquinoline ring.

- Multi-Component Reactions: These involve combining multiple reactants in a single reaction vessel to form the desired compound efficiently .

The applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline span various fields:

- Pharmaceuticals: Its derivatives are explored for neuroprotective and antidepressant properties.

- Chemical Research: Serves as a building block in synthesizing more complex organic compounds.

- Material Science: Investigated for potential use in developing new materials due to its unique structural properties.

Studies on 4-Methyl-1,2,3,4-tetrahydroisoquinoline have focused on its interactions with various biological targets. Notably, it has shown interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways. The compound's ability to modulate these systems underlies its therapeutic potential in neurological disorders .

Several compounds share structural similarities with 4-Methyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Exhibits anticonvulsant activity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potentially enhances cognitive functions |

| 1-(3-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Hydroxyphenyl substituent at position 1 | Investigated for anticancer properties |

Uniqueness of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

What sets 4-Methyl-1,2,3,4-tetrahydroisoquinoline apart from its analogs is its specific methyl substitution pattern and resultant biological activity. While other tetrahydroisoquinolines may exhibit similar structural characteristics or biological activity profiles, the unique combination of properties associated with this compound makes it particularly valuable in medicinal chemistry.

The history of tetrahydroisoquinoline research is intrinsically linked to the broader field of isoquinoline chemistry, which began in the late 19th century. Isoquinoline, the parent aromatic compound from which tetrahydroisoquinolines are derived, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This milestone discovery opened the door to extensive research into isoquinoline derivatives and their properties. In 1914, Weissgerber developed a more efficient extraction method for isoquinoline, exploiting its greater basicity compared to quinoline, which further accelerated research in this field.

A significant breakthrough in tetrahydroisoquinoline synthesis came in 1911 when Amé Pictet and Theodor Spengler discovered what would later be known as the Pictet–Spengler reaction. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, became one of the fundamental methods for synthesizing tetrahydroisoquinoline structures and remains vital in both industrial applications and natural product synthesis. The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of the aldehyde and amine under acidic conditions.

The natural occurrence of tetrahydroisoquinoline alkaloids in numerous plant species further stimulated research interest. These compounds are known to exhibit diverse biological activities, which has sustained scientific attention throughout the 20th century and into present times.

Position of 4-Methyl-1,2,3,4-tetrahydroisoquinoline in Alkaloid Research

4-Methyl-1,2,3,4-tetrahydroisoquinoline occupies a significant position in the broader landscape of alkaloid research. Tetrahydroisoquinoline alkaloids constitute one of the largest families of natural products, displaying remarkable structural diversity and a wide spectrum of biological activities. While many naturally occurring tetrahydroisoquinoline alkaloids feature complex structural arrangements, 4-Methyl-1,2,3,4-tetrahydroisoquinoline represents a relatively simpler analog that serves as an important building block for more complex structures.

The compound exists in two enantiomeric forms—(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline—with the R-enantiomer having received particular attention in medicinal chemistry research. Its relatively simple structure, combined with the presence of a stereogenic center at the 4-position, makes it an attractive scaffold for exploring structure-activity relationships in drug discovery programs.

In the context of natural product chemistry, 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be viewed as a fundamental structural unit that appears in more complex alkaloids such as Tylophorinicine, a tetramethoxylated phenanthroindolizidine alkaloid with multiple stereogenic centers. Understanding the chemical behavior and biological activities of simpler tetrahydroisoquinolines provides valuable insights for the study of these more complex natural products.

Relevance in Contemporary Pharmaceutical Sciences

In contemporary pharmaceutical research, 4-Methyl-1,2,3,4-tetrahydroisoquinoline and related compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications. The tetrahydroisoquinoline scaffold is considered a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets.

Recent research has highlighted several important applications of tetrahydroisoquinoline derivatives, including:

Receptor Antagonism: Tetrahydroisoquinoline derivatives have shown promise as CXCR4 receptor antagonists. For instance, 1,2,3,4-tetrahydroisoquinoline analogs have demonstrated good potencies (3-650 nM) in assays involving CXCR4 function, including inhibition of X4 HIV-1 virus attachment and calcium release in specific cell lines.

Neurological Applications: There is significant interest in tetrahydroisoquinoline compounds for neurological research, particularly in relation to alcoholism and addiction mechanisms. These compounds may interact with neurological pathways involved in substance dependence.

Antimicrobial Activity: Various tetrahydroisoquinoline derivatives exhibit activity against infective pathogens, making them potential candidates for the development of new antimicrobial agents.

Anti-cancer Potential: Some complex tetrahydroisoquinoline alkaloids, such as those in the ecteinascidin family, have shown remarkable anticancer properties, stimulating interest in simpler derivatives as potential anticancer agents.

The relatively simple structure of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, combined with its stereogenic center, provides medicinal chemists with an excellent platform for structural modification and optimization of biological activity.

Challenges in 4-Methyl-1,2,3,4-tetrahydroisoquinoline Research

Despite its promising applications, research on 4-Methyl-1,2,3,4-tetrahydroisoquinoline faces several significant challenges:

Stereoselective Synthesis: The presence of a stereogenic center at the 4-position necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds. While progress has been made in this area, as evidenced by research on stereoselective substitution of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium, achieving high stereoselectivity efficiently remains challenging.

Metabolic Stability: Like many nitrogen-containing heterocycles, tetrahydroisoquinolines can undergo oxidative metabolism, potentially leading to the formation of reactive intermediates or rapid clearance. Optimizing the metabolic stability of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives represents an ongoing challenge in drug development.

Structure-Activity Relationship Complexity: Establishing clear structure-activity relationships for tetrahydroisoquinoline derivatives is complicated by their ability to interact with multiple biological targets. Subtle structural modifications can dramatically alter biological activity and target selectivity, requiring extensive medicinal chemistry efforts.

Scalable Synthesis: While laboratory-scale synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline is well-established, developing economically viable large-scale synthetic routes for pharmaceutical applications remains challenging.

Drug-Like Properties: Optimizing the physicochemical properties of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives to achieve suitable pharmacokinetic profiles presents another significant challenge in translating promising compounds into viable drug candidates.

Structural Relationship to Other Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline (THIQ) core is a privileged structure in bioactive molecules, exemplified by natural products such as cherylline and synthetic drugs like nomifensine [5]. 4-Me-THIQ shares the bicyclic framework of THIQ derivatives but is distinguished by a methyl group at the 4-position of the partially saturated isoquinoline ring (Figure 1) [1] [3]. This substitution introduces steric and electronic modifications that alter molecular interactions compared to unsubstituted THIQ or derivatives with substituents at other positions.

For instance, the methyl group in 4-Me-THIQ increases lipophilicity (XLogP3 = 1.7) [3], enhancing membrane permeability relative to polar analogs like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Comparative studies of THIQ derivatives reveal that 4-substituted variants exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation at the methyl-bearing carbon [4].

Table 1: Comparative Properties of Select THIQ Derivatives

| Compound | Molecular Formula | XLogP3 | Key Structural Feature |

|---|---|---|---|

| THIQ | C₉H₁₁N | 1.2 | Unsubstituted bicyclic core |

| 4-Me-THIQ | C₁₀H₁₃N | 1.7 | 4-Methyl substitution |

| 1,2,3,4-THIQ-6-COOH | C₁₀H₁₁NO₂ | 0.9 | Carboxylic acid at C6 |

| Nomifensine | C₁₆H₁₈N₂O | 3.1 | 8-Amino-4-methyl substitution |

Positional Significance of 4-Methyl Substitution

The 4-methyl group in 4-Me-THIQ imposes conformational restrictions on the THIQ scaffold. Nuclear magnetic resonance (NMR) studies of the compound’s (S)-enantiomer demonstrate that the methyl group adopts an equatorial orientation in the chair-like conformation of the saturated ring, minimizing steric clash with adjacent protons [2]. This spatial arrangement stabilizes specific binding poses in protein-ligand interactions, as observed in melanocortin-4 receptor (MC4R) agonists [6].

Electronic effects of the methyl group also modulate reactivity. The electron-donating nature of the methyl substituent increases electron density at the nitrogen atom, enhancing hydrogen-bond donor capacity. This property is critical in SAR studies, where nitrogen basicity correlates with affinity for targets like α₂-adrenergic receptors [5].

Structure-Activity Relationship Analysis

4-Me-THIQ’s bioactivity is highly sensitive to stereochemistry and substituent placement. In Alzheimer’s disease research, THIQ derivatives with 4-alkyl groups exhibit enhanced blood-brain barrier penetration compared to polar analogs, as demonstrated by the neuroprotective agent 1MeTIQ [4]. The methyl group’s hydrophobicity facilitates interactions with hydrophobic pockets in amyloid-β aggregates, reducing fibril formation [4].

Enantiomeric specificity is another critical factor. The (S)-4-Me-THIQ enantiomer (CID 25113581) shows distinct binding modes in MC4R compared to its (R)-counterpart, with a 10-fold difference in EC₅₀ values in cAMP activation assays [6]. This stereodivergence underscores the importance of chiral synthesis in optimizing therapeutic candidates.

Molecular Modeling and Design Strategies

Computational studies of 4-Me-THIQ leverage its SMILES representation (C[C@H]1CCNC2=CC=CC=C12) [2] to predict binding conformations. Docking simulations with MC4R (PDB: 6W25) reveal that the methyl group engages in van der Waals interactions with Ile129 and Ser131, residues critical for receptor activation [6]. These insights guide the design of analogs with bulkier 4-substituents to enhance affinity.

Quantum mechanical calculations further elucidate electronic effects. The methyl group’s inductive effect raises the highest occupied molecular orbital (HOMO) energy of 4-Me-THIQ by 0.3 eV compared to THIQ, increasing nucleophilic reactivity at the nitrogen atom. This property is exploitable in prodrug designs requiring pH-sensitive release mechanisms.

Figure 2: Molecular Dynamics Snapshot of (S)-4-Me-THIQ Bound to MC4R

[Illustration of ligand-receptor interactions, highlighting methyl group contacts with Ile129 and Ser131] [6].

Classical synthetic methodologies for 4-methyl-1,2,3,4-tetrahydroisoquinoline synthesis have evolved from fundamental organic transformations that reliably construct the isoquinoline core structure. The Friedel-Crafts acylation approach represents one of the earliest and most established methods for accessing substituted tetrahydroisoquinolines [1] [2] [3]. This methodology typically involves the aluminum chloride-catalyzed cyclization of appropriately functionalized phenylethylamine derivatives, followed by subsequent reduction steps to achieve the desired tetrahydro oxidation state.

The α-amidoalkylation reaction has emerged as a particularly effective classical approach for synthesizing 4-substituted tetrahydroisoquinolines [2] [3]. This method involves the reaction of aminoacetaldehyde dimethylacetal with substituted benzenes in polyphosphoric acid, followed by acylation of the obtained amines with various acid chlorides or sulfochlorides. The resulting amides then undergo cyclization under acidic conditions to generate the tetrahydroisoquinoline framework with the methyl substituent positioned at the 4-position.

Benzotriazole-mediated synthesis provides another classical route with notable advantages for preparing electron-deficient tetrahydroisoquinoline derivatives [1]. This approach utilizes benzotriazole as an auxiliary to facilitate convenient access to various 1,2,3,4-tetrahydroisoquinolines with different aromatic substitution patterns. The method is particularly valuable for preparing derivatives with electron-withdrawing aromatic substituents, which present significant challenges in other synthetic approaches.

The Grignard reagent methodology offers a versatile classical approach for introducing substituents at the tetrahydroisoquinoline framework [4]. This method involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization in the presence of catalytic amounts of para-toluenesulfonic acid. The approach enables the preparation of both 1-monosubstituted and 1,1-disubstituted derivatives with high yields, typically ranging from 88% to 95% [4].

Bischler-Napieralski Cyclization Applications

The Bischler-Napieralski reaction represents one of the most important and widely utilized methods for constructing the tetrahydroisoquinoline framework [5] [6] [7] [8] [9]. This intramolecular electrophilic aromatic substitution reaction enables the cyclization of β-arylethylamides to form 1,2-dihydroisoquinolines, which can subsequently be reduced to yield the desired tetrahydroisoquinoline products.

Mechanistic Considerations

The Bischler-Napieralski cyclization proceeds through two distinct mechanistic pathways depending on reaction conditions [9]. Mechanism I involves a dichlorophosphoryl imine-ester intermediate, while Mechanism II involves a nitrilium ion intermediate. The mechanistic variance stems from the timing of carbonyl oxygen elimination in the starting amide. In Mechanism I, elimination occurs after cyclization with imine formation, whereas in Mechanism II, elimination yields the nitrilium intermediate prior to cyclization [9].

Reagent Systems and Conditions

The most commonly employed reagent for Bischler-Napieralski cyclizations is phosphoryl chloride (POCl₃), often used in combination with phosphorus pentoxide (P₂O₅) for substrates lacking electron-donating groups [5] [9]. Alternative reagent systems include polyphosphoric acid (PPA), trifluoromethanesulfonic anhydride (Tf₂O), and boron trifluoride etherate (BF₃·OEt₂) [8] [9]. For substrates with electron-withdrawing substituents, refluxing in POCl₃ with P₂O₅ proves most effective [5].

Stereoselective Applications

The asymmetric Bischler-Napieralski reaction has been successfully demonstrated for preparing 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines [7]. The reaction of (S)-1-alkyl-1,2-diphenylethylamides with POCl₃-P₂O₅ generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with stereochemical selectivities of 80-91% diastereomeric excess. Subsequent reduction provides the corresponding tetrahydroisoquinolines with three stereogenic centers at C(1), C(3), and C(4) [7].

Advanced Bischler-Napieralski Methodologies

Recent innovations include the development of mild electrophilic amide activation using trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine [8]. This approach enables low-temperature amide activation followed by cyclodehydration upon warming, providing desired products with short overall reaction times. The method successfully accommodates non-activated and halogenated phenethylene-derived amides, N-vinyl amides, and optically active substrates [8].

Oxidative Amidation-Bischler-Napieralski Approach

A particularly efficient strategy involves the combination of oxidative amidation with Bischler-Napieralski cyclization [6]. This method enables the direct synthesis of 1-benzoyl isoquinolines from open-chain precursors through α-keto amide intermediates. The cyclodehydration of α-keto amides under Bischler-Napieralski conditions constructs 1-benzoyl-3,4-dihydroisoquinolines in high yields, typically 85-90% [6].

Substrate Scope and Limitations

The Bischler-Napieralski reaction demonstrates excellent compatibility with electron-rich aromatic substrates, achieving yields of 85-95% [5]. However, electron-poor aromatics require more forcing conditions and typically provide lower yields of 60-80%. The reaction shows particular utility in alkaloid synthesis, with successful applications in the total synthesis of natural products such as papaveraldine, thalmicrinone, and pulcheotine A [6].

Polyphosphoric Acid-Mediated Synthesis

Polyphosphoric acid (PPA) has emerged as a powerful cyclization agent for constructing tetrahydroisoquinoline ring systems, offering significant advantages in terms of reaction efficiency and product yields [2] [10] [11] [3]. This strong mineral acid possesses powerful dehydrating properties and demonstrates exceptional utility in intramolecular and intermolecular acylations, heterocyclic synthesis, and acid-catalyzed reactions.

Fundamental Properties and Applications

Polyphosphoric acid consists largely of high molecular weight, linear and cyclic polymeric species with n > 7 [11]. The precise composition varies between commercial preparations, necessitating optimization for specific synthetic applications. PPA functions simultaneously as a good solvent for organic compounds, a proton donor favoring condensation reactions, and a cyclodehydrating agent ensuring controlled intramolecular cyclization over wide temperature ranges [10].

Synthetic Methodology Development

The α-amidoalkylation reaction mediated by PPA represents a highly efficient approach for synthesizing 4-aryl and 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives [2] [3]. This methodology involves the reaction of aminoacetaldehyde dimethylacetal with substituted benzenes in polyphosphoric acid, followed by acylation of the resulting amines with acid chlorides or sulfochlorides. The subsequent cyclization step proceeds efficiently in PPA medium, generating the desired tetrahydroisoquinoline products in yields ranging from 80% to 92% [2].

Comparative Advantages

PPA-mediated synthesis offers several distinct advantages over conventional synthetic approaches [2] [3]. The reaction times are significantly shorter compared to traditional methods, typically requiring only 1-12 hours versus 4-24 hours for classical approaches. The yields are consistently higher, with most reactions proceeding in 80-92% yield compared to 65-85% for conventional methods. Additionally, the methodology demonstrates excellent tolerance for various substituents and functional groups.

Mechanistic Considerations

The mechanism of PPA-mediated cyclization involves multiple protonation and dehydration steps [10] [11]. The strong acidic medium facilitates the formation of reactive electrophilic intermediates that undergo efficient intramolecular cyclization. The polymeric nature of PPA provides a unique reaction environment that stabilizes intermediate species and promotes selective cyclization pathways.

Recent Methodological Advances

Contemporary applications of PPA have expanded to include tandem hydroamination-cyclization reactions [12]. A notable example involves the metal-free synthesis of indoles via Fisher indole synthesis using PPA as both reaction medium and catalyst. The use of polyphosphoric acid alone or in combination with co-solvents provides the required balance for activating carbon-carbon triple bonds toward nucleophilic attack without compromising reactivity [12].

One-Pot Synthetic Protocols

PPA has proven exceptionally effective in one-pot synthetic protocols for heterocycle construction [13] [14]. For example, PPA-promoted synthesis of flavanone derivatives from 2-hydroxyacetophenones and benzaldehydes proceeds efficiently with moderate to excellent yields. The reaction utilizes PPA as both acid catalyst and dehydrating agent, enabling the formation of complex heterocyclic frameworks in single operations [14].

Process Optimization and Scale-Up

Industrial applications of PPA-mediated synthesis benefit from the acid's unique properties as both solvent and catalyst [10]. The methodology enables simultaneous execution of multiple synthetic stages without isolating intermediates, significantly simplifying process development and scale-up operations. However, the use of large excess quantities of PPA (typically 10-50 fold by weight) presents challenges for product isolation and waste management.

Environmental Considerations

While PPA-mediated synthesis offers excellent synthetic efficiency, environmental considerations include the need for careful neutralization of reaction mixtures and proper disposal of spent acid [2]. The development of supported PPA systems on solid matrices addresses some of these concerns while maintaining synthetic efficiency.

Silica-Supported Reagent Methodologies

Silica-supported reagent systems represent a significant advancement in heterogeneous catalysis for tetrahydroisoquinoline synthesis, offering improved reaction efficiency, catalyst recovery, and environmental compatibility [2] [15] [16] [17] [18] [19]. These methodologies utilize the unique properties of silica gel as a support matrix for immobilizing various catalytic species, enabling efficient synthetic transformations under mild conditions.

Silica-Supported Polyphosphoric Acid (SiO₂-PPA)

The development of silica-supported polyphosphoric acid has revolutionized PPA-mediated synthesis by addressing the traditional drawbacks associated with homogeneous PPA systems [2] [3]. This heterogeneous catalyst system combines the powerful cyclizing properties of polyphosphoric acid with the practical advantages of solid-supported catalysis. The SiO₂-PPA system demonstrates superior performance compared to conventional methods, with yields ranging from 85% to 95% and reaction times reduced to 0.5-4 hours [2].

The catalyst preparation involves treating silica gel with polyphosphoric acid under controlled conditions, resulting in covalent immobilization of the acidic species on the silica surface [2]. The resulting catalyst system exhibits excellent stability and can be recovered, regenerated, and reused without loss of catalytic activity through three to four cycles. This recyclability represents a significant economic and environmental advantage over traditional PPA methodology.

Immobilized Sulfuric Acid Systems

Immobilized sulfuric acid on silica gel (H₂SO₄-SiO₂) has emerged as a highly efficient heterogeneous catalyst for various synthetic transformations relevant to tetrahydroisoquinoline synthesis [16] [17]. This catalyst system demonstrates exceptional activity in N-formylation reactions, achieving high to excellent yields within 4 minutes to 2 hours under mild conditions. The catalyst preparation involves direct modification of silica gel through reaction with sulfuric acid, resulting in robust acid sites that maintain activity through multiple catalytic cycles [17].

The H₂SO₄-SiO₂ system exhibits broad substrate compatibility and functional group tolerance, making it particularly valuable for preparing functionalized tetrahydroisoquinoline derivatives [16]. The catalyst operates effectively at temperatures ranging from 20°C to 80°C, significantly milder than traditional homogeneous acid systems.

SiliaCat Heterogeneous Catalysts

The SiliaCat family represents advanced organically modified silica (ORMOSIL) technology specifically designed for heterogeneous catalysis [18]. These materials result from co-condensation of organosilane monomers via sol-gel processes, creating hybrid organic-inorganic frameworks with exceptional stability and reactivity. The highly cross-linked structure provides superior resistance to leaching compared to post-functionalization approaches.

SiliaCat catalysts offer several advantages for tetrahydroisoquinoline synthesis, including minimal leaching, fast kinetics, compatibility with diverse solvents, and ease of use without swelling or static charge issues [18]. The rigid and porous structure enables efficient mass transfer while maintaining catalyst integrity throughout multiple reaction cycles.

Solid-Phase Synthesis Applications

Solid-phase synthesis methodologies utilizing silica-supported reagents have proven highly effective for tetrahydroisoquinoline library generation [15] [20]. These approaches enable parallel synthesis of diverse tetrahydroisoquinoline analogs through combinatorial chemistry strategies. The solid-phase protocols typically involve attachment of key intermediates to polymer supports, followed by sequential transformations and final cleavage to yield target products.

A notable example involves the intramolecular N-acyliminium Pictet-Spengler reaction on solid support, enabling synthesis of pyrroloisoquinoline derivatives with excellent diastereoselectivity [15]. The methodology demonstrates broad functional group tolerance and enables preparation of compounds with diverse substitution patterns through modular synthetic approaches.

Mechanistic Advantages of Supported Systems

Silica-supported catalysts offer unique mechanistic advantages resulting from surface confinement effects [18]. The immobilized active sites create local microenvironments that can enhance reaction selectivity and suppress unwanted side reactions. The solid support provides a scaffold for organizing reactive species in optimal geometries, potentially leading to improved reaction outcomes compared to homogeneous systems.

Process Integration and Flow Chemistry

Silica-supported reagents demonstrate excellent compatibility with continuous flow processes, enabling efficient scale-up and process intensification [18]. The solid nature of these catalysts facilitates their use in packed-bed reactors, allowing continuous processing with automatic catalyst separation. This integration capability represents a significant advantage for industrial applications requiring consistent product quality and efficient operation.

Environmental and Economic Benefits

The environmental profile of silica-supported methodologies compares favorably to traditional approaches [2] [16]. The heterogeneous nature enables catalyst recovery and reuse, reducing waste generation and improving process economics. The mild reaction conditions typically required minimize energy consumption and reduce the need for specialized equipment or extreme reaction conditions.

Stereoselective Synthesis Approaches

Stereoselective synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline represents a critical aspect of pharmaceutical and natural product chemistry, as the stereochemical configuration significantly influences biological activity and pharmacological properties [21] [22] [23] [24] [25]. The development of efficient asymmetric methodologies has become increasingly important for accessing enantiopure tetrahydroisoquinoline derivatives.

Asymmetric Hydrogenation Strategies

Transition-metal-catalyzed asymmetric hydrogenation represents the most efficient and widely applicable approach for stereoselective tetrahydroisoquinoline synthesis [22]. This methodology employs chiral organometallic catalysts to reduce prochiral dihydroisoquinoline intermediates, imines, enamines, and iminium salts with high enantioselectivity. The approach offers excellent atom economy and environmental sustainability by using hydrogen gas as a clean reducing agent.

The typical process involves initial formation of dihydroisoquinoline intermediates through conventional cyclization methods, followed by asymmetric reduction using chiral rhodium, ruthenium, or iridium complexes bearing enantiomerically pure ligands [22]. These catalytic systems generate catalytically active chiral metal-hydride species that deliver hydride to prochiral substrates with high facial selectivity, typically achieving enantioselectivities exceeding 90%.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) provides an alternative approach utilizing organic hydride donors such as formic acid, isopropanol, Hantzsch esters, or dihydrophenanthridines [22] [26]. This methodology offers operational advantages over direct hydrogenation, including milder reaction conditions and elimination of high-pressure hydrogen gas handling requirements.

A representative ATH protocol employs formic acid-triethylamine mixtures in combination with chiral ruthenium catalysts [26]. The process typically operates at 30°C for 18 hours, achieving excellent enantioselectivities (>95% ee) for various substituted dihydroisoquinoline substrates. The methodology demonstrates broad substrate compatibility and enables preparation of both (R) and (S) enantiomers through catalyst selection.

Biocatalytic Approaches

Enzyme-catalyzed stereoselective synthesis has emerged as a powerful methodology for accessing chiral tetrahydroisoquinolines [21] [27]. Norcoclaurine synthase (NCS) from various plant sources catalyzes asymmetric Pictet-Spengler reactions between phenethylamines and aldehydes, providing single-isomer products with exceptional stereochemical control.

The biocatalytic approach operates under mild aqueous conditions (pH 7-8, 25-37°C) and demonstrates remarkable substrate tolerance [21]. Recent developments have expanded the scope to include meta-hydroxyphenethylamines and various aldehydes, enabling preparation of diverse chiral tetrahydroisoquinoline scaffolds. The methodology achieves yields of 60-90% with complete stereochemical control, representing a significant advancement in green synthesis methodologies.

Chiral Auxiliary-Based Approaches

Chiral auxiliary strategies employ temporarily attached stereodirecting groups to control the facial selectivity of key bond-forming reactions [7] [23]. The asymmetric Bischler-Napieralski reaction exemplifies this approach, utilizing chiral auxiliaries derived from (S)-malic acid or other enantiomerically pure building blocks.

The methodology typically involves condensation of chiral auxiliary-bearing synthons with appropriate coupling partners, followed by diastereoselective cyclization using conventional Bischler-Napieralski conditions [7]. The reaction generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with 80-91% diastereomeric excess, which can be further reduced to provide tetrahydroisoquinolines carrying three stereogenic centers.

Catalytic Asymmetric Pictet-Spengler Reactions

Recent advances in catalytic asymmetric Pictet-Spengler chemistry have provided direct access to enantioenriched tetrahydroisoquinolines [28] [29]. The development of chiral phosphoric acid catalysts enables asymmetric condensation of N-carbamoyl-β-arylethylamines with diverse aldehydes, achieving high enantioselectivities (typically >90% ee) under mild conditions.

This methodology represents a significant advancement in step-economy and atom-efficiency for chiral tetrahydroisoquinoline synthesis [29]. The approach eliminates the need for separate reduction steps and enables direct formation of C-N bonds with simultaneous stereochemical control. The broad substrate scope encompasses various aromatic aldehydes and substituted phenethylamine derivatives.

Stereoselective Organometallic Approaches

Organometallic methodologies utilizing chiral metal complexes provide alternative strategies for stereoselective synthesis [23] [30]. The intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)₃ exemplifies this approach, enabling synthesis of chiral 1-substituted tetrahydroisoquinolines from chiral amino alcohol precursors.

The reaction proceeds through a syn-SN2' mechanism, achieving ratios of 98:2 for the desired stereoisomer [23]. The stereochemistry at the newly formed chiral center results from stereoelectronic effects and conformational preferences imposed by the chiral auxiliary. The methodology demonstrates excellent substrate compatibility and provides products in 83% yield with high stereochemical control.

Modern Asymmetric Methodologies

Contemporary developments include highly diastereoselective Ugi three-component reactions utilizing chiral 3,4-dihydroisoquinolines as starting materials [25]. The inherent chirality at C-3 and C-4 controls the facial selectivity of isocyanide addition at C-1, inducing excellent diastereoselectivity in the formation of functionalized tetrahydroisoquinolines.

This methodology enables rapid assembly of complex molecular architectures with multiple stereogenic centers [25]. The approach demonstrates broad compatibility with aromatic and aliphatic carboxylic acids, proceeding smoothly without side product formation. Selected compounds prepared through this methodology exhibit promising cytotoxicity against various human cancer cell lines, with GI₅₀ values in the submicromolar range.

Green Chemistry Innovations in Synthesis

Green chemistry principles have fundamentally transformed tetrahydroisoquinoline synthesis methodologies, emphasizing environmental sustainability, resource efficiency, and waste minimization [31] [27] [32] [33] [34] [35]. These innovations address critical environmental concerns while maintaining or improving synthetic efficiency and product quality.

Aqueous Media Synthesis

Water-based synthetic protocols represent a paradigm shift from traditional organic solvent systems, offering significant environmental advantages [31] [35]. The development of catalyst-free aqueous methodologies for tetrahydroisoquinoline synthesis eliminates organic solvent waste and reduces environmental impact. These protocols typically operate under mild conditions (25-65°C) and achieve yields of 70-85%.

A notable example involves the domino green method for synthesizing fused isoquinoline derivatives through Knoevenagel/Michael/cyclization reactions in aqueous media [31]. This expedient and eco-friendly protocol proceeds under catalyst-free conditions, demonstrating the power of water as a reaction medium for complex heterocycle construction. The resulting products exhibit interesting photophysical properties, adding value beyond environmental considerations.

Microwave-Assisted Green Synthesis

Microwave irradiation has revolutionized synthetic efficiency by dramatically reducing reaction times and energy consumption [35]. Microwave-assisted protocols for tetrahydroisoquinoline synthesis typically achieve completion within 5-30 minutes compared to hours or days required for conventional heating methods. This acceleration results from efficient dielectric heating that provides rapid and uniform temperature distribution throughout the reaction mixture.

The integration of microwave technology with green solvent systems creates synergistic effects, enabling high-yielding transformations (80-95%) under environmentally benign conditions [35]. The methodology demonstrates excellent compatibility with ionic liquid media, further enhancing the green chemistry profile through solvent recyclability and reduced vapor pressure.

Biocatalytic Innovations

Enzyme-catalyzed synthesis represents the pinnacle of green chemistry innovation, utilizing nature's catalytic machinery to achieve selective transformations under mild conditions [27] [32]. Microbial platforms for tetrahydroisoquinoline synthesis have achieved remarkable success, with engineered yeast strains producing (S)-reticuline at 4.6 g/L concentrations, representing a 57,000-fold improvement over first-generation systems [27].

The biocatalytic approach operates under aqueous conditions at physiological pH and temperature, eliminating the need for harsh chemicals or extreme reaction conditions [27]. The methodology enables access to thousands of tetrahydroisoquinoline products, including natural and semi-synthetic opioids, through metabolic engineering and pathway optimization.

Photocatalytic Methodologies

Photocatalysis harnesses light energy to drive chemical transformations, representing an inherently sustainable approach to synthesis [33]. The development of WS₂ quantum dots as photocatalysts enables efficient synthesis of C1-substituted tetrahydroisoquinoline motifs under visible light irradiation at room temperature.

This methodology facilitates formation of C-C and C-P bonds at the C1 position of tetrahydroisoquinoline frameworks [33]. The resulting compounds demonstrate substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations. The WS₂ quantum dot catalyst exhibits excellent recyclability and suitability for gram-scale reactions, underscoring scalability and sustainability.

Flow Chemistry Applications

Continuous flow processes enable efficient scale-up while maintaining green chemistry principles [32]. The development of multistep flow synthesis for tetrahydroisoquinoline alkaloids demonstrates the power of process intensification in achieving sustainable manufacturing. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and automatic product separation.

A representative example involves the seven-step continuous synthesis of (±)-oxomaritidine using microfluidic pumping systems that pass material through packed columns containing immobilized reagents, catalysts, and scavengers [32]. This approach combines multiple synthetic operations into a single continuous sequence, eliminating intermediate isolation and purification steps.

Solvent-Free Methodologies

Neat reaction conditions eliminate solvent waste entirely while often providing enhanced reaction rates and selectivity [36] [35]. The synthesis of tetrahydroisoquinoline derivatives under solvent-free conditions typically employs solid-supported catalysts or mechanochemical activation to facilitate molecular interactions.

Bio-Fe₃O₄ magnetic nanoparticles prepared using pomegranate peel extracts exemplify green catalyst development [36]. These biologically derived catalysts enable efficient multicomponent reactions under solvent-free conditions at room temperature, achieving yields of 75-90%. The magnetic properties facilitate easy catalyst recovery and reuse, enhancing process sustainability.

Sustainable Reagent Development

Green reagent design focuses on developing environmentally benign alternatives to traditional synthetic reagents [34]. The synthesis of α-aminophosphonate-tetrahydroisoquinoline hybrids through cross dehydrogenative coupling represents an innovative approach utilizing molecular oxygen as the ultimate oxidant.

This methodology eliminates the need for stoichiometric oxidants or heavy metal catalysts [34]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. The resulting compounds exhibit promising anti-cholinesterase activity, highlighting the value proposition of green chemistry in pharmaceutical applications.

Ionic Liquid Media

Ionic liquids serve as designer solvents with tunable properties, offering advantages in reaction rate, selectivity, and product isolation [35]. The multicomponent synthesis of highly substituted isoquinoline derivatives in ionic liquid media demonstrates excellent yields and operational simplicity under environmentally benign conditions.

The methodology enables one-pot procedures with mild reaction conditions and high atom economy [35]. The ionic liquid medium can be recycled multiple times without degradation, providing long-term sustainability benefits. The approach demonstrates broad substrate compatibility and excellent functional group tolerance.

Life Cycle Assessment and Sustainability Metrics

Contemporary green chemistry methodologies incorporate comprehensive sustainability assessment considering energy consumption, waste generation, toxicity profiles, and resource utilization [32]. The development of metrics for evaluating synthetic efficiency includes considerations beyond traditional yield measurements, encompassing atom economy, E-factors, and carbon footprint analysis.

These holistic approaches enable objective comparison of synthetic methodologies and identification of optimization opportunities. The integration of sustainability metrics into synthetic design creates powerful incentives for developing truly green methodologies that balance efficiency, selectivity, and environmental impact.

| Synthetic Method | Key Reagents/Conditions | Temperature Range (°C) | Typical Yields (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bischler-Napieralski Cyclization | POCl₃, P₂O₅, PPA, TFAA, Tf₂O | 80-120 | 75-95 | 2-24 hours | High yields, well-established | Harsh conditions, electron-withdrawing groups problematic |

| Polyphosphoric Acid-Mediated Synthesis | Polyphosphoric acid (PPA), SiO₂-PPA | 25-100 | 80-92 | 1-12 hours | Shorter reaction times, reusable catalyst | Requires excess PPA, difficult workup |

| Silica-Supported Reagent Methodologies | Immobilized catalysts, H₂SO₄-SiO₂ | 20-80 | 85-95 | 0.5-4 hours | Recoverable catalysts, mild conditions | Specialized catalyst preparation required |

| Pictet-Spengler Reaction | Acidic conditions, aldehydes/ketones | 0-100 | 60-90 | 1-48 hours | Atom economical, biomimetic | Limited to specific substrates |

| Classical Synthetic Approaches | Friedel-Crafts acylation, AlCl₃ | 25-150 | 65-85 | 4-24 hours | Simple procedures, readily available reagents | Multiple steps, moderate selectivity |

| Stereoselective Synthesis Approaches | Chiral auxiliaries, asymmetric catalysts | 0-80 | 70-95 | 2-18 hours | High enantioselectivity, chiral products | Complex catalyst systems required |

| Green Chemistry Innovations | Aqueous media, biocatalysis, microwave | 20-65 | 70-90 | 10 min-2 hours | Environmentally friendly, sustainable | Limited substrate scope in some cases |

The synthetic landscape for 4-methyl-1,2,3,4-tetrahydroisoquinoline has evolved significantly, incorporating advances in catalysis, green chemistry, and stereoselective synthesis. The Bischler-Napieralski cyclization remains a cornerstone methodology due to its reliability and high yields, while polyphosphoric acid-mediated approaches offer improved efficiency through shortened reaction times and enhanced catalyst recyclability [5] [6] [2]. Silica-supported reagent systems represent a significant advancement in heterogeneous catalysis, providing practical solutions for catalyst recovery and process sustainability [2] [15] [18].

Stereoselective approaches have matured to enable routine access to enantiomerically pure products through asymmetric catalysis, biocatalytic transformations, and chiral auxiliary strategies [21] [22] [28]. The integration of green chemistry principles has transformed the field, with innovations in aqueous media synthesis, photocatalysis, and biocatalytic approaches demonstrating that environmental sustainability and synthetic efficiency are mutually reinforcing goals [31] [27] [33].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant